molecular formula C17H17F4N4O6P B14944088 Diethyl N-[1-(4-fluorophenyl)-2,3,4,5,6,7-hexahydro-2,4,6-trioxo-5-(trifluoromethyl)-1H-pyrrolo[2,3-d]pyrimidin-5-yl]phosphoramidate CAS No. 889957-79-3

Diethyl N-[1-(4-fluorophenyl)-2,3,4,5,6,7-hexahydro-2,4,6-trioxo-5-(trifluoromethyl)-1H-pyrrolo[2,3-d]pyrimidin-5-yl]phosphoramidate

Cat. No.: B14944088
CAS No.: 889957-79-3
M. Wt: 480.3 g/mol
InChI Key: ONHWCXYBJXLSTA-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[2,3-d]pyrimidine core substituted with a 4-fluorophenyl group, three ketone oxygen atoms, a trifluoromethyl group, and a diethyl phosphoramidate moiety. Its structure was likely determined via X-ray crystallography using programs like SHELX . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phosphoramidate group may act as a prodrug moiety, improving bioavailability .

Properties

CAS No.

889957-79-3

Molecular Formula

C17H17F4N4O6P

Molecular Weight

480.3 g/mol

IUPAC Name

5-(diethoxyphosphorylamino)-1-(4-fluorophenyl)-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4,6-trione

InChI

InChI=1S/C17H17F4N4O6P/c1-3-30-32(29,31-4-2)24-16(17(19,20)21)11-12(22-14(16)27)25(15(28)23-13(11)26)10-7-5-9(18)6-8-10/h5-8H,3-4H2,1-2H3,(H,22,27)(H,24,29)(H,23,26,28)

InChI Key

ONHWCXYBJXLSTA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(NC1(C2=C(NC1=O)N(C(=O)NC2=O)C3=CC=C(C=C3)F)C(F)(F)F)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL [1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]AMIDOPHOSPHATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the fluorophenyl and trifluoromethyl groups. The final step involves the phosphorylation of the compound to obtain the desired product. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, such as high-performance liquid chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

DIETHYL [1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]AMIDOPHOSPHATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydride for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as amines or ethers, into the compound.

Scientific Research Applications

DIETHYL [1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]AMIDOPHOSPHATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of DIETHYL [1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]AMIDOPHOSPHATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis
Compound Core Structure Key Substituents Functional Groups
Target Compound Pyrrolo[2,3-d]pyrimidine 4-Fluorophenyl, trifluoromethyl, trioxo, diethyl phosphoramidate Phosphoramidate, ketones, fluorinated
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole () Pyrazole Trifluoromethyl, trimethoxyphenyl, methoxyphenyl Ethers, trifluoromethyl
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate () Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, phenethyl, diethyl carboxylate Nitro, ester, cyano
Pyrazolo[3,4-d]pyrimidine Derivatives () Pyrazolo[3,4-d]pyrimidine Fluorophenyl, trifluoromethyl, chromen-4-one Fluorinated, ketone, trifluoromethyl

Key Observations :

  • The target compound’s pyrrolo[2,3-d]pyrimidine core distinguishes it from pyrazole () and imidazopyridine () analogs. This core likely influences π-π stacking interactions in biological targets.
  • The trifluoromethyl group is shared with compounds in and , contributing to enhanced metabolic stability and electronegativity .
  • Unlike the diethyl carboxylate in , the phosphoramidate group in the target compound may facilitate intracellular activation, a common prodrug strategy .
Physicochemical Properties
Property Target Compound Compound Compound
Melting Point Not reported 243–245°C 302–304°C
Molecular Weight Not reported 571.198 (HRMS) 571.198 (M⁺+1)
Key Spectral Data Not reported ¹H/¹³C NMR (Tables 1–2) ¹H NMR, MS

Analysis :

  • The higher melting point in ’s compound (302–304°C) suggests stronger intermolecular forces (e.g., hydrogen bonding from chromen-4-one) compared to the nitro group in .
  • Absence of spectral data for the target compound highlights a research gap; methods in (NMR/UV) could be applied .

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